N-[(4-methoxyphenyl)methyl]-6-{8-oxo-6-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide
CAS No.: 688060-96-0
Cat. No.: VC4936562
Molecular Formula: C32H31N5O6S
Molecular Weight: 613.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 688060-96-0 |
|---|---|
| Molecular Formula | C32H31N5O6S |
| Molecular Weight | 613.69 |
| IUPAC Name | N-[(4-methoxyphenyl)methyl]-6-[8-oxo-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide |
| Standard InChI | InChI=1S/C32H31N5O6S/c1-41-23-11-9-21(10-12-23)18-33-29(38)8-3-2-5-14-37-31(40)24-16-26-27(43-20-42-26)17-25(24)35-32(37)44-19-22-15-30(39)36-13-6-4-7-28(36)34-22/h4,6-7,9-13,15-17H,2-3,5,8,14,18-20H2,1H3,(H,33,38) |
| Standard InChI Key | RVNKYORWZWJVMO-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3N=C2SCC5=CC(=O)N6C=CC=CC6=N5)OCO4 |
Introduction
N-[(4-methoxyphenyl)methyl]-6-{8-oxo-6-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,7H,8H- dioxolo[4,5-g]quinazolin-7-yl}hexanamide is a complex organic compound featuring multiple heterocyclic rings and functional groups. Its structure includes a quinazoline core, a pyrido[1,2-a]pyrimidine moiety, and a sulfanyl linkage, making it a candidate for various scientific applications.
Synthesis Methods
The synthesis of this compound involves several key steps:
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Formation of the Pyrido[1,2-a]pyrimidin-2-yl Intermediate: This step requires the cyclization of appropriate precursors under controlled conditions.
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Introduction of the Sulfanyl Group: Achieved through a nucleophilic substitution reaction.
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Formation of the Dioxoloquinazolin Ring: Involves the cyclization of intermediates under acidic or basic conditions.
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Attachment of the Hexanamide Chain: Typically done through an amide coupling reaction using reagents like EDCI or DCC.
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Final Functionalization: The methoxyphenylmethyl group is introduced through a Friedel-Crafts alkylation reaction.
Chemical Reactions Analysis
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Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
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Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
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Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
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Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
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Medicinal Chemistry: Being investigated for its potential as an HER2 inhibitor, which could make it useful in the treatment of certain cancers.
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Biological Studies: Its complex structure makes it a candidate for studying protein-ligand interactions and enzyme inhibition.
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Materials Science: The unique electronic properties of the compound could be explored for use in organic electronics and photonics.
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